molecular formula C8H9N3S B11912983 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine

2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B11912983
M. Wt: 179.24 g/mol
InChI Key: YNIBEJQHCUIDGZ-UHFFFAOYSA-N
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Description

2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene derivatives. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidin-4-ones . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates and subsequent base-promoted reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, leading to inhibitory effects on neuronal activity . This interaction is facilitated by the compound’s ability to bind to multiple sites on the receptor, thereby modulating its function.

Comparison with Similar Compounds

  • 2,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
  • 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine

Comparison: Compared to its analogs, 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine exhibits unique neurotropic and anticancer activities . Its structural configuration allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H9N3S/c1-4-3-6-7(12-4)8(9)11-5(2)10-6/h3H,1-2H3,(H2,9,10,11)

InChI Key

YNIBEJQHCUIDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)C)N

Origin of Product

United States

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